
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organoboron compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The boronic ester moiety in this compound allows it to participate in a variety of chemical reactions, making it a useful building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of hexylboronic acid with isopropyl glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to drive the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.
化学反応の分析
Types of Reactions
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Hexanol and isopropanol.
Reduction: Hexylboronic acid and isopropylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
科学的研究の応用
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
Pinacolborane: Another boronic ester with similar reactivity but different steric properties.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
Catecholborane: A boronic ester with a different diol component, leading to different reactivity and stability.
Uniqueness
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of hexyl and isopropyl groups, which provide a balance of hydrophobicity and steric hindrance. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective.
特性
CAS番号 |
66128-17-4 |
|---|---|
分子式 |
C12H25BO2 |
分子量 |
212.14 g/mol |
IUPAC名 |
5-hexyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO2/c1-4-5-6-7-8-12-9-14-13(11(2)3)15-10-12/h11-12H,4-10H2,1-3H3 |
InChIキー |
IMVUHVPKVVLYAA-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)CCCCCC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


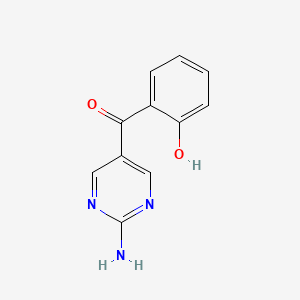

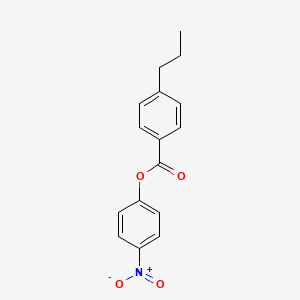
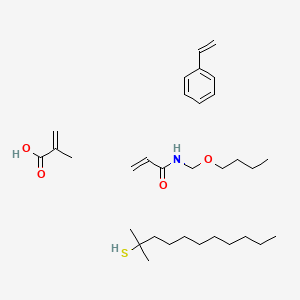
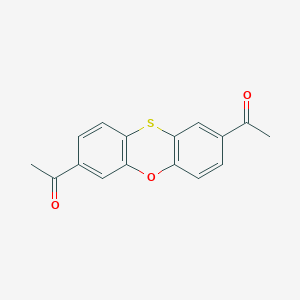
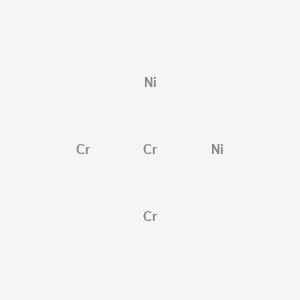
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
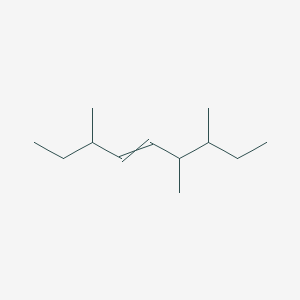

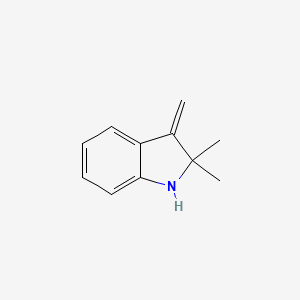
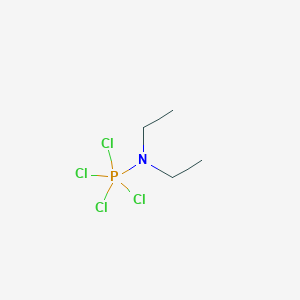
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)

